1-Phenylsulfonyloxy-7-azabenzotriazole
Description
1-Phenylsulfonyloxy-7-azabenzotriazole is a benzotriazole derivative characterized by a phenylsulfonyloxy group at the 1-position and a nitrogen atom replacing a carbon in the benzene ring (aza substitution). This structural modification enhances its utility as an activating agent in organic synthesis, particularly in peptide coupling reactions. The phenylsulfonyloxy group acts as a robust leaving group, facilitating nucleophilic substitution or acylation processes.
Properties
Molecular Formula |
C11H8N4O3S |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
triazolo[4,5-b]pyridin-3-yl benzenesulfonate |
InChI |
InChI=1S/C11H8N4O3S/c16-19(17,9-5-2-1-3-6-9)18-15-11-10(13-14-15)7-4-8-12-11/h1-8H |
InChI Key |
AIHGYGQIVHKASI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages of this compound : Superior activation efficiency in sterically demanding reactions compared to HOAt/HOBt, attributed to the electron-withdrawing sulfonyloxy group .
- Limitations: Limited solubility data and stability profiles in the provided evidence require further experimental validation.
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